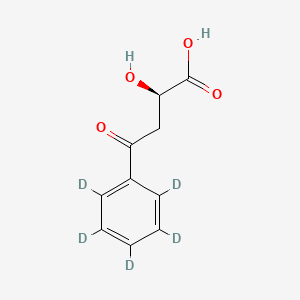
6-Gpcmh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Gpcmh is a complex carbohydrate derivative, specifically a cyclodextrin derivative Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds This particular compound is formed by the attachment of a galactopyranosyl group to the 6th position of cyclomaltoheptaose, which is a seven-membered cyclodextrin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Gpcmh typically involves the enzymatic or chemical modification of cyclomaltoheptaose. One common method is the enzymatic glycosylation using galactosyltransferase, which transfers a galactopyranosyl group to the 6th position of cyclomaltoheptaose. The reaction conditions often include an aqueous buffer solution, optimal pH, and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, where cyclomaltoheptaose is reacted with galactose donors in the presence of galactosyltransferase. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Gpcmh can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the galactopyranosyl group or the cyclodextrin ring.
Substitution: Substitution reactions can replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehyde or carboxylic acid derivatives, while substitution can introduce various functional groups to the cyclodextrin ring or the galactopyranosyl moiety.
Applications De Recherche Scientifique
6-Gpcmh has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Acts as a molecular carrier for drug delivery, enhancing the solubility and stability of hydrophobic drugs.
Medicine: Investigated for its potential in targeted drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the food and cosmetic industries for its ability to form inclusion complexes with various molecules, improving the stability and solubility of active ingredients.
Mécanisme D'action
The mechanism of action of 6-Gpcmh involves its ability to form inclusion complexes with various guest molecules. The cyclodextrin ring provides a hydrophobic cavity that can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property enhances the solubility, stability, and bioavailability of the guest molecules. The galactopyranosyl group may also interact with specific biological targets, facilitating targeted delivery and release of the encapsulated molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclomaltoheptaose: The parent compound without the galactopyranosyl group.
6-O-(Glucopyranosyl)cyclomaltoheptaose: Similar structure with a glucopyranosyl group instead of galactopyranosyl.
6-O-(Mannopyranosyl)cyclomaltoheptaose: Contains a mannopyranosyl group.
Uniqueness
6-Gpcmh is unique due to the presence of the galactopyranosyl group, which imparts specific properties such as enhanced solubility and targeted interactions with biological molecules. This makes it particularly useful in applications requiring precise molecular recognition and binding.
Propriétés
Numéro CAS |
149496-53-7 |
|---|---|
Formule moléculaire |
C48H80O40 |
Poids moléculaire |
1297.128 |
InChI |
InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)41(74-9)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)75-42(27(66)19(35)58)82-34-10(2-50)76-43(28(67)20(34)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
Clé InChI |
XXFANTYPKDIONG-VJXVTFIGSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O)O)O)O)O |
Synonymes |
6-O-(galactopyranosyl)cyclomaltoheptaose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester, (S)- (9CI)](/img/new.no-structure.jpg)








